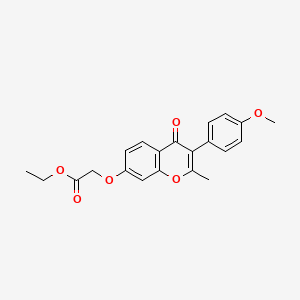

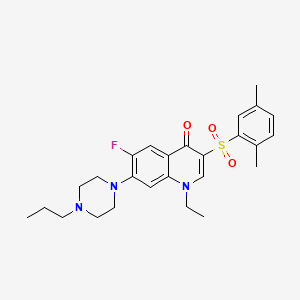

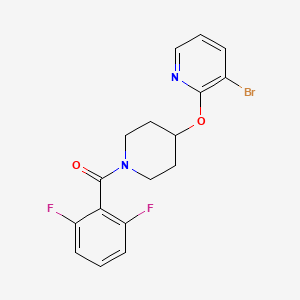

3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.

BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Activity

A novel titanium nanomaterial-based sulfonic acid catalyst showed significant efficiency in the synthesis of various ethyl-piperazinyl quinolinyl derivatives. This approach, utilizing solvent-free conditions, emphasizes a greener, more environmentally friendly methodology for creating complex organic compounds. The catalyst's synthesis involves a mix of activated titanium dioxide and other compounds, showcasing a facile route for catalyst preparation. Its application in Claisen–Schmidt reactions for producing chalcone derivatives highlights its potential in organic synthesis, particularly in creating complex molecules with potential biological activities. The catalyst's reusability, with a minor decrease in activity after several cycles, points to its cost-effectiveness for large-scale production (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).

Molecular Docking and Biological Activity

The synthesized chalcone derivatives were also utilized in molecular docking studies with bovine serum albumin (BSA), showing potential for protein binding and interactions. This indicates the compounds' relevance not only in synthetic organic chemistry but also in biochemistry and pharmacology, where interactions with proteins play a critical role in drug design and development. The binding affinity to specific amino acid residues within BSA highlights these compounds' potential in targeting protein systems, which could be beneficial in developing new therapeutics (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).

Advanced Materials and Nanotechnology

In another study, boron nitride nanomaterial-based solid acid catalysts were developed for the synthesis of ethylpiperazinyl-quinolinyl fused acridine derivatives, underlining the role of advanced materials in facilitating chemical reactions. These catalysts, prepared through a simple mixing process, were applied in Knoevenagel and Michael type reactions, yielding novel compounds with potential biological activity. The research highlights nanotechnology's impact on synthetic chemistry, offering a more efficient and environmentally friendly approach to compound synthesis. Moreover, the solid acid catalyst's recyclability aligns with sustainable chemistry principles, emphasizing its practicality for repeated use without significant loss of activity (Arul Murugesan, R. M. Gengan, K. Moodley, & G. Gericke, 2017).

Drug Design and Pharmacological Applications

Utilizing quinolone compounds as monomers in polymer synthesis suggests their broader applicability beyond pharmaceuticals, potentially extending to materials science. This innovative approach in incorporating antimicrobial agents into polymer backbones could lead to novel materials with inherent antimicrobial properties, offering applications in medical devices and implants where bacterial contamination is a concern. The research demonstrates the versatility of quinolone derivatives, bridging the gap between organic chemistry, polymer science, and biomedical applications (M. Yang & J. Santerre, 2001).

properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-9-28-10-12-30(13-11-28)23-16-22-20(15-21(23)27)26(31)25(17-29(22)6-2)34(32,33)24-14-18(3)7-8-19(24)4/h7-8,14-17H,5-6,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTRKEBSOSXSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)

![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)

![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)

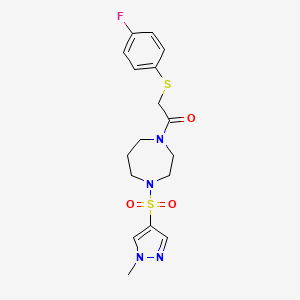

![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)